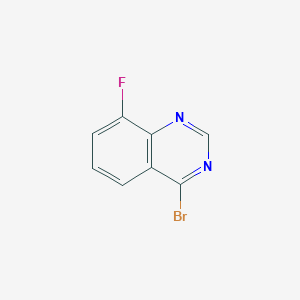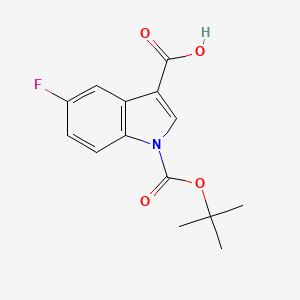
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is an ionic liquid with a unique structure that combines a sulfonic acid group and a trifluoroacetate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its unique physicochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with methyl iodide to form 1-methylimidazole.
Sulfonation: The next step is the sulfonation of 1-methylimidazole with 1,4-butanesultone to produce 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium.
Anion Exchange: Finally, the anion exchange reaction is carried out by reacting 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds with various functional groups.
科学研究应用
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions with other molecules, while the trifluoroacetate anion can participate in various chemical reactions. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium trifluoroacetate: Similar structure but with a butyl group instead of a sulfobutyl group.
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium sulfate: Similar cation but with a sulfate anion instead of trifluoroacetate.
Uniqueness
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is unique due to its combination of a sulfonic acid group and a trifluoroacetate anion, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high thermal stability, low volatility, and excellent solubility.
属性
分子式 |
C10H15F3N2O5S |
|---|---|
分子量 |
332.30 g/mol |
IUPAC 名称 |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H14N2O3S.C2HF3O2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-2(4,5)1(6)7/h5-6,8H,2-4,7H2,1H3;(H,6,7) |
InChI 键 |
RXBCAJRBHYBDJZ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















